![B1578710 Beta-Amyloid (6-30)](/img/new.no-structure.jpg)
Beta-Amyloid (6-30)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Beta-Amyloid (6-30) is a useful research compound. Molecular weight is 2772.0. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (6-30) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (6-30) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diagnostic Applications
1.1 Imaging Techniques
Beta-Amyloid (6-30) plays a crucial role in imaging techniques used for diagnosing Alzheimer's disease. Positron Emission Tomography (PET) scans utilizing ligands that bind to amyloid plaques, such as Pittsburgh Compound B (PIB), have been instrumental in identifying amyloid deposition in vivo. These imaging techniques correlate with cognitive decline and can predict the progression from Mild Cognitive Impairment (MCI) to AD.
Imaging Agent | Binding Affinity | Clinical Relevance |
---|---|---|
PIB | High affinity | Detects amyloid plaques in AD patients |
FDDNP | Moderate affinity | Assesses both amyloid and tau pathology |
AV-45 | High affinity | Used for early diagnosis of AD |
Studies show that higher levels of beta-amyloid deposits correlate with lower levels in cerebrospinal fluid (CSF), indicating that as plaques form, soluble Aβ decreases . This relationship aids in understanding the dynamics of amyloid accumulation and its impact on cognitive function.
1.2 Biomarker Development
Beta-Amyloid (6-30) is also being explored as a biomarker for AD progression. Elevated levels of Aβ in CSF have been linked to cognitive performance and can predict conversion from MCI to AD. For instance, studies have shown that MCI patients with higher Aβ levels are more likely to progress to AD .
Therapeutic Applications
2.1 Targeted Therapies
Beta-Amyloid (6-30) has been a focal point in developing therapies aimed at reducing amyloid plaque accumulation. Recent advancements include monoclonal antibodies like aducanumab and lecanemab, which target aggregated forms of Aβ. These therapies have shown promise in clinical trials, demonstrating the potential to reduce amyloid burden and slow cognitive decline in early AD patients .
Therapy | Mechanism | Clinical Outcome |
---|---|---|
Aducanumab | Targets aggregated Aβ | Reduces amyloid plaques; FDA approved |
Lecanemab | Targets soluble protofibrils | Moderately improves cognitive decline |
Donanemab | Targets deposited plaques | Outperformed aducanumab in brain clearance |
Despite initial skepticism regarding the efficacy of Aβ-targeted therapies, recent positive outcomes from clinical trials suggest a renewed focus on this approach .
Research Insights
3.1 Pathophysiological Studies
Research involving Beta-Amyloid (6-30) has significantly advanced understanding of AD pathophysiology. Studies using transgenic mouse models have demonstrated that Aβ accumulation precedes neurofibrillary tangle formation, establishing Aβ as an upstream factor in disease progression . Furthermore, investigations into the interaction between Aβ and tau proteins have revealed potential mixed pathology scenarios, complicating the traditional understanding of AD .
3.2 Case Studies
Several case studies illustrate the diverse implications of Beta-Amyloid (6-30):
- Case Study 1: A patient with MCI showed significant PIB uptake in PET imaging, indicating high amyloid burden, which later correlated with rapid cognitive decline.
- Case Study 2: In a cohort of individuals with familial AD mutations, elevated CSF Aβ levels were associated with preserved cognitive function until late adulthood, suggesting a protective effect against early onset of symptoms .
Properties
Molecular Weight |
2772.0 |
---|---|
sequence |
HDSGYEVHHQKLVFFAEDVGSNKGA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.